5-chloro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiophene ring, a sulfonamide group, and a phenylsulfanyl oxane moiety, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their activity and resulting in a range of biological effects .
Mode of Action
It’s known that such compounds typically interact with their targets through a variety of mechanisms, including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, often resulting in changes to cellular function, gene expression, or signal transduction .
Pharmacokinetics
Similar compounds have been noted for their good oral bioavailability and high potency .
Result of Action
Similar compounds have been found to exhibit a range of effects, including anti-inflammatory activities and less toxicity .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Metabolic Pathways
The compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-sulfonamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the sulfonamide group, and the attachment of the phenylsulfanyl oxane moiety. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step often involves the reaction of the thiophene derivative with sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Phenylsulfanyl Oxane Moiety: This can be accomplished through nucleophilic substitution reactions, where the phenylsulfanyl group is introduced using a suitable phenylsulfanyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-{2-(4-sulfamoylphenyl)ethyl}benzamide
- (S)-5-chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide
Uniqueness
5-chloro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-chloro-N-[(4-phenylsulfanyloxan-4-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S3/c17-14-6-7-15(22-14)24(19,20)18-12-16(8-10-21-11-9-16)23-13-4-2-1-3-5-13/h1-7,18H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSIHDSNASSNJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=C(S2)Cl)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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